1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Antioxidant Activities
The synthesis of biologically active natural bromophenols, including derivatives of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid, has been reported with an emphasis on their potent antioxidant activities. These compounds, alongside their derivatives, have demonstrated significant radical scavenging abilities, comparable or superior to standard antioxidants like α-tocopherol and butylated hydroxytoluene. The research highlights the potential of these novel bromophenols as powerful antioxidants in various applications, including potentially enhancing oxidative stress defenses in biological systems (Rezai et al., 2018).
Antimicrobial Properties
A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising antibacterial activity against various strains, including A. baumannii and M. tuberculosis, highlighting their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Cholinesterase Inhibition for Neurodegenerative Diseases
The research into benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates has shown these compounds to possess moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could be relevant for the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role in managing symptoms. The compounds displayed low cytotoxicity, making them potential candidates for further investigation as therapeutic agents (Pizova et al., 2017).
Antilipidemic Agent Evaluation
In a study focused on the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, related to the broader family of this compound derivatives, these compounds were evaluated for their antilipidemic activity, showing promise as dual-action agents in lowering plasma triglycerides and cholesterol. The investigation into their pharmacokinetics highlighted the potential for developing novel antilipidemic agents based on these structures (Ohno et al., 1999).
Future Directions
Mechanism of Action
Target of action
Pyrrolidines and bromophenyl compounds are found in many bioactive molecules and drugs . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, indole derivatives, which are structurally similar to pyrrolidines, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines, for instance, are used widely in drug discovery due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities among others .
Biochemical Analysis
Biochemical Properties
1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring is known to interact with enzymes such as cholinesterases and carbonic anhydrases, potentially inhibiting their activity . The bromophenyl group can enhance binding affinity to certain proteins, making this compound a valuable tool in studying enzyme inhibition and protein interactions.
Cellular Effects
This compound affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with pyrrolidine rings have been shown to modulate signaling pathways involved in inflammation and cancer . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzyme activity . The bromophenyl group can enhance these interactions by providing additional binding sites. This compound may also influence gene expression by binding to DNA or interacting with transcription factors, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that compounds with similar structures can degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in altered cellular functions, such as changes in enzyme activity or gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the pyrrolidine ring can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to proteins and accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAGIUIORVAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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